Kedarcidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

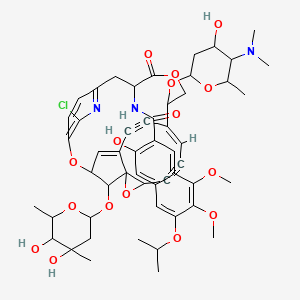

Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an Actinomycete in 1992 . It comprises an ansa-bridged enediyne chromophore and an apoprotein that stabilizes the toxin in the Actinomycete . This compound is known for its structural complexity and potent anticancer properties, making it a subject of significant scientific research .

准备方法

The total synthesis of the kedarcidin chromophore is a formidable challenge due to its highly unstable nature . Key advances in its synthesis include:

- Atropselective and Convergent Sonogashira-Shiina Cyclization Sequence .

- Ohfune-Based Amidation Protocol : For naphthoic acid .

- Ce(III)-Mediated Nine-Membered Enediyne Cyclization and Ester/Mesylate Derivatization .

- SmI2-Based Reductive Olefination and Global HF-Deprotection .

Stereoselective Allenylzinc Keto-Addition: Formation of an epoxyalkyne.

α-Selective Glycosylations: Using 2-deoxy thioglycosides (AgPF6/DTBMP) and Schmidt donors (TiCl4).

Mitsunobu Aryl Etherification: Installation of a hindered 1,2-cis configuration.

化学反应分析

Kedarcidin undergoes various chemical reactions, including:

科学研究应用

Kedarcidin has several scientific research applications:

- Chemistry : Its complex structure makes it a target for synthetic chemists .

- Biology : this compound’s ability to cause DNA damage is of interest in studying cellular responses to DNA damage .

- Medicine : Its potent anticancer properties make it a candidate for cancer therapy .

- Industry : this compound’s unique structure and properties can inspire the design of new drugs and materials .

作用机制

Kedarcidin exerts its effects by causing DNA damage through the formation of destructive free radicals . The enediyne core forms these radicals, while the peripheral appendages deliver the “warhead” to its DNA target . This mechanism is similar to other enediynes, which are known for their potent cytotoxicity .

相似化合物的比较

Kedarcidin is part of the enediyne class of drugs, which includes other compounds with nine-or-ten-membered core structures bearing an alkene directly attached to two alkynyl appendages . Similar compounds include:

- Calicheamicin : Another enediyne with potent DNA-damaging properties .

- Esperamicin : Known for its cytotoxicity and structural complexity .

- Dynemicin : Shares the enediyne core structure and DNA-damaging mechanism .

This compound is unique due to its ansa-bridged enediyne chromophore and the presence of specific sugars like mycarose and kedarosamine .

属性

分子式 |

C53H60ClN3O16 |

|---|---|

分子量 |

1030.5 g/mol |

IUPAC 名称 |

N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+ |

InChI 键 |

GFTRTMUGNRZABD-IPBVOBEMSA-N |

手性 SMILES |

CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

规范 SMILES |

CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)

![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)

![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)